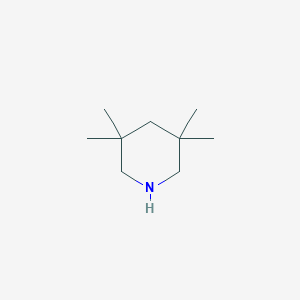

3,3,5,5-Tetramethylpiperidine

Übersicht

Beschreibung

3,3,5,5-Tetramethylpiperidine is a chemical compound with the molecular formula C9H19N and a molecular weight of 141.26 . It is used in various applications including organic synthesis .

Synthesis Analysis

While specific synthesis methods for 3,3,5,5-Tetramethylpiperidine were not found, a related compound, Pempidine, is synthesized by reacting acetone with ammonia in the presence of calcium chloride to give 2,2,6,6-tetramethyl-4-piperidone, which is then reduced under Wolff–Kishner conditions, followed by N-methylation of the resulting 2,2,6,6-tetramethylpiperidine with methyl p-toluenesulfonate .

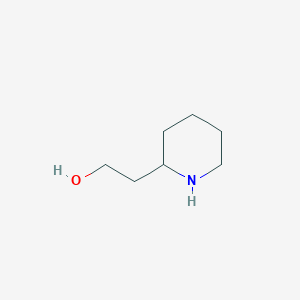

Molecular Structure Analysis

The 3,3,5,5-Tetramethylpiperidine molecule contains a total of 29 bonds. There are 10 non-H bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .

Chemical Reactions Analysis

3,3,5,5-Tetramethylpiperidine has been used in colorimetric detection of Mn2+ ions in aqueous solution. In this application, silver nanoparticles were decorated by 3,3,5,5-Tetramethylpiperidine and polyetherimide (PEI) as a modifier to synthesize PEI-TMB-AgNPs probe for Mn2+ ions detection .

Physical And Chemical Properties Analysis

3,3,5,5-Tetramethylpiperidine has a molecular weight of 141.25 . Further physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Visual and Colorimetric Detection of Iron (II) Ion

3,3,5,5-Tetramethylpiperidine (TMB) is used in a chromogenic system based on MnO2 nanosheet. The MnO2 nanosheet can oxidize TMB in an acidic environment to form a yellow solution with an absorption peak at 450 nm . This system is used for the visual and colorimetric detection of iron (II) ion .

Enzyme-Linked Immunosorbent Assays (ELISA)

TMB is commonly used as a chromogenic reagent for enzyme-linked immunosorbent assays (ELISA) . In ELISA, TMB is oxidized to TMB radical cation and the charge-transfer complex of the diamine and TMB diimine by hydrogen peroxide (H2O2) in the presence of peroxidase enzymes .

Chlorine Detection in Water

A simple and cheap colorimetric method based on TMB is used for chlorine detection in water . TMB is converted by chlorine to a colored molecule through a pH-dependent multi-step oxidation process where the chromaticity of TMB is directly proportional to chlorine content .

Preparation of 3,3’,5,5’-Tetramethylenebiphenyl Tetraanion

3,3’,5,5’-Tetramethylbiphenyl is used as a precursor for the preparation of 3,3’,5,5’-tetramethylenebiphenyl tetraanion .

Preparation of Biphenyl-3,3’,5,5’-Tetracarboxylic Acid

3,3’,5,5’-Tetramethylbiphenyl is also used to prepare biphenyl-3,3’,5,5’-tetracarboxylic acid by the oxidation of with potassium permanganate .

Staining Procedures in Immunohistochemistry

TMB is a chromogenic substrate used in staining procedures in immunohistochemistry .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 3,3,5,5-Tetramethylpiperidine were not found, it is noted that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

3,3,5,5-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBPDGCJJZXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566418 | |

| Record name | 3,3,5,5-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,5,5-Tetramethylpiperidine | |

CAS RN |

1195-56-8 | |

| Record name | 3,3,5,5-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

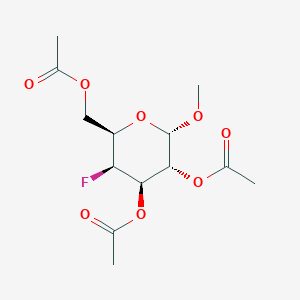

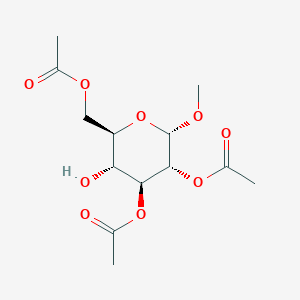

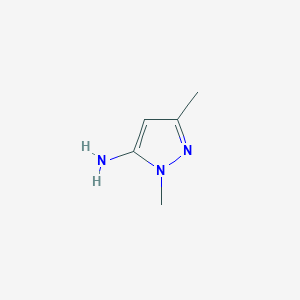

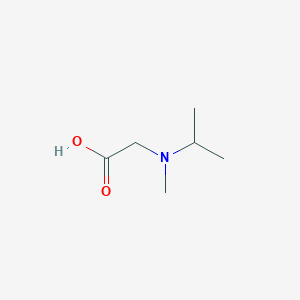

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 3,3,5,5-Tetramethylpiperidine into the structure of DTPU influence its interaction with the photosynthetic membrane compared to DCMU?

A1: The research primarily focuses on the structural characterization of DCMU and DTPU, revealing that incorporating 3,3,5,5-Tetramethylpiperidine into DTPU significantly increases its molecular volume compared to DCMU []. The measured volumes of DCMU and DTPU are 259.1 and 493.3 Å3, respectively []. This size difference suggests that the binding site for these inhibitors within the photosynthetic membrane needs to accommodate the larger DTPU molecule. While the exact interaction mechanism isn't detailed in this study, the authors propose that the size difference between DCMU and DTPU provides insights into the potential dimensions of the inhibitor binding site within the photosynthetic membrane []. Further research is needed to elucidate the precise binding interactions and inhibitory effects of DTPU compared to DCMU.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)